![molecular formula C22H26N2O4S B2390578 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 955716-57-1](/img/structure/B2390578.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Studies
Research has shown that compounds with complex molecular structures, similar to the one , display interesting intramolecular and intermolecular interactions. For instance, the compound gliquidone exhibits intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These interactions are significant for understanding the molecular conformation and stability of such compounds (Gelbrich, Haddow, & Griesser, 2011).
Synthetic Chemistry Applications
The synthetic utility of protecting groups in complex molecule synthesis has been demonstrated, highlighting the versatility of compounds with similar structural features. For example, the 2-(methoxycarbonyl)ethyl group has been used as a removable N-protecting group, facilitating the synthesis of indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes. This showcases the compound's potential in synthetic organic chemistry for constructing complex molecular architectures (Ha, Yao, Wang, & Zhu, 2015).
Mechanistic Insights in Organic Reactions
Studies on related compounds have provided mechanistic insights into organic reactions, such as methylenecyclopropane rearrangements. Understanding these mechanisms is crucial for designing more efficient synthetic routes and for the development of novel reactions (Ikeda et al., 2003).
Pharmacological Research
Derivatives of tetrahydroisoquinoline, structurally similar to the compound , have been explored for their pharmacological applications. For instance, an 8-methoxytetrahydroisoquinoline derivative was discovered as a potent, orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability. This highlights the compound's potential in therapeutic applications, particularly in pain management (Ogiyama et al., 2015).
Materials Science and Luminescent Properties
In the field of materials science, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) derived from similar structural frameworks have shown promising luminescent properties. Such compounds are potential candidates for organic optoelectronic devices due to their high quantum-yield emission. The development of these materials opens new avenues for research in light-emitting diodes and other photonic applications (Gu et al., 2015).
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-8-2-16(3-9-21)11-13-29(26,27)23-20-7-6-17-10-12-24(15-19(17)14-20)22(25)18-4-5-18/h2-3,6-9,14,18,23H,4-5,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFCOZVEQWXNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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